

# Application Notes and Protocols for Evenamide in Rodent Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **evenamide**, a novel glutamate modulator, in preclinical rodent models of psychosis. The following sections detail the mechanism of action, dosage information, and experimental protocols for key models used to assess the antipsychotic-like properties of this compound.

### **Mechanism of Action**

**Evenamide** is a selective voltage-gated sodium channel (VGSC) blocker.[1][2] In pathological states characterized by neuronal hyperexcitability, such as those hypothesized to underlie psychosis, **evenamide** selectively inhibits hyperactive neurons.[3] This action normalizes the excessive release of the excitatory neurotransmitter glutamate, a key feature implicated in the pathophysiology of schizophrenia, without affecting basal glutamate levels.[1][2] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, **evenamide**'s unique mechanism of action via glutamate modulation offers a novel therapeutic strategy for addressing positive, negative, and cognitive symptoms of schizophrenia.[3]





Click to download full resolution via product page

Caption: Evenamide's mechanism of action in modulating glutamate release.

## **Quantitative Data Summary**

The following tables summarize the effective dosages of **evenamide** in various rodent models of psychosis.

Table 1: Evenamide Dosage in Pharmacologically-Induced Psychosis Models

| Animal<br>Model                    | Behavioral<br>Assay                     | Species | Route of<br>Administrat<br>ion | Effective<br>Dose Range                                                              | Reference |
|------------------------------------|-----------------------------------------|---------|--------------------------------|--------------------------------------------------------------------------------------|-----------|
| Ketamine-<br>Induced               | Prepulse<br>Inhibition<br>(PPI) Deficit | Rat     | Oral (PO)                      | 1.25 - 15<br>mg/kg                                                                   | [4]       |
| Phencyclidine<br>(PCP)-<br>Induced | Social<br>Interaction<br>Deficit        | Rat     | Oral (PO)                      | 1 - 20 mg/kg                                                                         | [5]       |
| Amphetamine<br>-Induced            | Hyperactivity                           | Rat     | -                              | Efficacy demonstrated , specific dose- response not detailed in reviewed literature. | [6]       |

Table 2: Evenamide Dosage in a Neurodevelopmental Psychosis Model



| Animal<br>Model                             | Behavioral/<br>Neurophysi<br>ological<br>Endpoints                                   | Species                                          | Route of<br>Administrat<br>ion | Effective<br>Dose | Reference |
|---------------------------------------------|--------------------------------------------------------------------------------------|--------------------------------------------------|--------------------------------|-------------------|-----------|
| Methylazoxy<br>methanol<br>Acetate<br>(MAM) | Reversal of hyperdopami nergic state, social deficits, recognition memory impairment | Rat                                              | Intraperitonea<br>I (i.p.)     | 3 mg/kg           |           |
| Reversal of<br>hyperdopami<br>nergic state  | Rat                                                                                  | Local injection into ventral hippocampus (vHipp) | 1 μΜ                           |                   |           |

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below to facilitate study replication and further research.

## Ketamine-Induced Prepulse Inhibition (PPI) Deficit Model

This model is used to assess sensorimotor gating, a process that is deficient in individuals with schizophrenia.

#### Protocol:

- Animals: Adult male Sprague-Dawley rats.
- Housing: Group-housed with ad libitum access to food and water on a 12-hour light/dark cycle. Acclimatize animals to the facility for at least one week before testing.



 Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.

#### Procedure:

- Habituation: Place the rat in the startle chamber and allow a 5-minute habituation period with background white noise.
- Drug Administration:
  - Administer **evenamide** orally (1.25, 5, or 15 mg/kg) or vehicle.
  - After a specified pretreatment time, administer ketamine (e.g., 6 mg/kg, subcutaneous)
     or saline.[4]
- Testing Session: The session consists of multiple trial types presented in a pseudorandom order:
  - Pulse alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
  - Prepulse-pulse trials: A non-startling acoustic stimulus (prepulse, e.g., 75-85 dB)
     presented shortly before the startling pulse.
  - No-stimulus trials: Background noise only, to measure baseline movement.
- Data Analysis: Calculate PPI as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial) ] x 100.





Click to download full resolution via product page

Caption: Experimental workflow for the ketamine-induced PPI deficit model.



## Phencyclidine (PCP)-Induced Social Interaction Deficit Model

This model assesses negative symptom-like behaviors, specifically social withdrawal.

#### Protocol:

- Animals: Adult male Sprague-Dawley rats.
- Housing: Single-housed for a period before testing to increase social motivation. Maintain on a 12-hour light/dark cycle with ad libitum access to food and water.
- Apparatus: A dimly lit, open-field arena.
- Procedure:
  - Drug Administration:
    - Administer evenamide orally (1, 2.5, 5, 10, or 20 mg/kg) or vehicle.[5]
    - After a specified pretreatment time, administer PCP (e.g., 2 mg/kg, intraperitoneal) or saline.
  - Testing Session:
    - Place two unfamiliar rats (that have received the same treatment) in the arena.
    - Record the session for a set duration (e.g., 10-15 minutes).
  - Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration and frequency of social behaviors, which may include:
    - Sniffing
    - Following
    - Grooming



- Tumbling
- Data Analysis: Compare the total time spent in social interaction between the different treatment groups.



Click to download full resolution via product page



Caption: Experimental workflow for the PCP-induced social interaction deficit model.

## Methylazoxymethanol Acetate (MAM) Neurodevelopmental Model

This model recapitulates neurodevelopmental abnormalities observed in schizophrenia.

#### Protocol:

- Breeding: Time-mated pregnant Sprague-Dawley rats.
- MAM Administration:
  - On gestational day 17, administer a single intraperitoneal injection of MAM (e.g., 22 mg/kg) or saline vehicle to the pregnant dams.
  - Safety Precaution: MAM is a potent toxin and should be handled with appropriate personal protective equipment.
- Offspring Rearing:
  - Allow the dams to give birth naturally.
  - Wean the offspring at postnatal day 21.
  - House the offspring in same-sex groups.
- Behavioral/Neurophysiological Testing:
  - Conduct testing in adulthood (e.g., after postnatal day 60).
  - Evenamide Administration: Administer evenamide (3 mg/kg, i.p.) or vehicle prior to testing.
  - Behavioral Assays:
    - Social Interaction: As described in the PCP model.



- Novel Object Recognition: To assess cognitive function.
- Amphetamine-Induced Hyperlocomotion: To assess dopamine system sensitization.
- Electrophysiology: In vivo recordings of neuronal activity in brain regions such as the ventral tegmental area (VTA) and hippocampus.



Click to download full resolution via product page



Caption: Experimental workflow for the MAM neurodevelopmental model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. T36. THE ANTIPSYCHOTIC-LIKE PROPERTIES OF EVENAMIDE (NW-3509) REFLECT THE MODULATION OF GLUTAMATERGIC DYSREGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 2 Results Indicate Evenamide, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Neurobehavioral Systems Analysis of Adult Rats Exposed to Methylazoxymethanol Acetate on E17: Implications for the Neuropathology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Evenamide in Rodent Models of Psychosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#evenamide-dosage-in-rodent-models-of-psychosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com